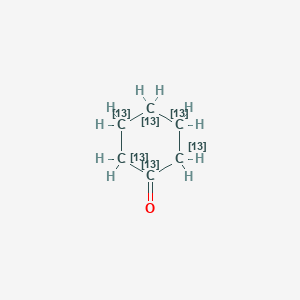
(1,2,3,4,5,6-13C6)环己酮
描述
(1,2,3,4,5,6-13C6)Cyclohexanone, also known as (1,2,3,4,5,6-13C6)Cyclohexanone, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 104.099 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,2,3,4,5,6-13C6)Cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,3,4,5,6-13C6)Cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化应用
环己酮是化学工业中的关键中间体,特别是在聚酰胺的合成中。在温和条件下选择性加氢苯酚生成环己酮的挑战已通过使用负载在介孔石墨氮化碳上的 Pd 纳米颗粒催化剂得到解决。该催化剂表现出高活性和选择性,在水性介质中在氢气大气压下实现超过 99% 的转化率和选择性,无需添加剂 (Wang 等人,2011)。
材料科学
在材料科学中,源自无定形前驱体的 ZIF-78 膜对环己酮/环己醇混合物表现出渗透选择性,突出了其在工业分离中的潜力。该膜通过二级生长法在多孔二氧化硅基底上合成,由于环己酮和环己醇的沸点接近,因此有望用于分离环己酮和环己醇 (Fan 等人,2014)。
化学合成
在化学合成的领域,环己酮及其衍生物因其反应性和形成新化合物的潜力而受到探索。例如,已研究了功能化环己酮与羟胺的相互作用,揭示了肟的形成以及合成苯并异恶唑和其他杂环体系的潜力 (Nosova 等人,2020)。
安全和危害
作用机制
Target of Action
The primary target of (1,2,3,4,5,6-13C6)Cyclohexanone is Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of nitrate esters and nitroaromatic compounds .
Mode of Action
It is known that cyclohexanone, a six-carbon cyclic molecule with a ketone functional group, interacts with its target enzyme to induce biochemical changes .
Biochemical Pathways
It is known that cyclohexanone can be involved in the oxidation process . More research is needed to elucidate the exact pathways and their downstream effects.
Result of Action
It is known that cyclohexanone is an intermediate in the synthesis of CCNU, an effective antitumor agent . .
属性
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13CH2][13C](=O)[13CH2][13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.099 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details























体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)

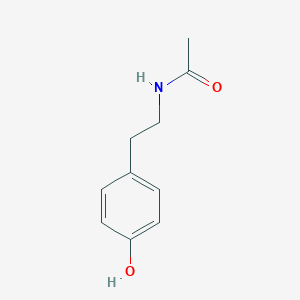
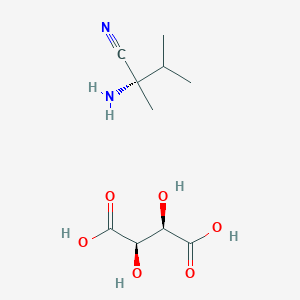

![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)

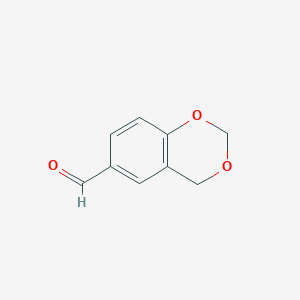
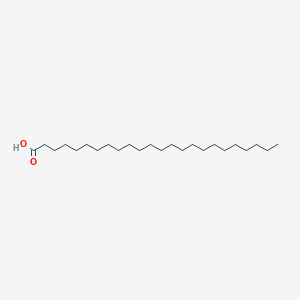
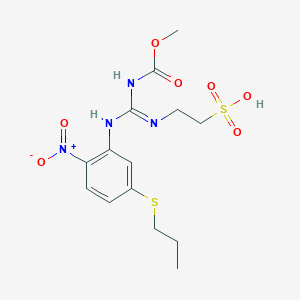
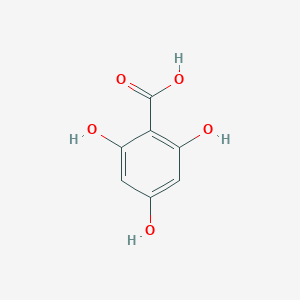
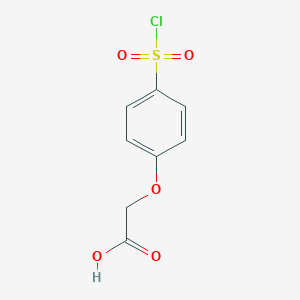
![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
